molecular formula C16H13BrN2S B2748802 6-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole CAS No. 863001-20-1

6-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole

Cat. No.: B2748802
CAS No.: 863001-20-1
M. Wt: 345.26
InChI Key: WNQZPGZPJJQBKQ-UHFFFAOYSA-N
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Description

6-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a bromine atom attached to a benzo[d]thiazole ring, which is further connected to a 3,4-dihydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole typically involves multi-step organic reactionsKey reagents used in these steps include bromine, triethylamine, and various solvents like dichloromethane and tetrahydrofuran .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[d]thiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted benzo[d]thiazole compounds .

Scientific Research Applications

6-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-3,4-dihydroisoquinolin-1(2H)-one
  • 6-bromo-3,4-dihydroquinolin-2(1H)-one
  • 6-bromo-1,2,3,4-tetrahydroisoquinoline

Uniqueness

Compared to these similar compounds, 6-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole stands out due to its unique combination of the benzo[d]thiazole and 3,4-dihydroisoquinoline moieties. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

6-bromo-2-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2S/c17-13-5-6-14-15(9-13)20-16(18-14)19-8-7-11-3-1-2-4-12(11)10-19/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQZPGZPJJQBKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC4=C(S3)C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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